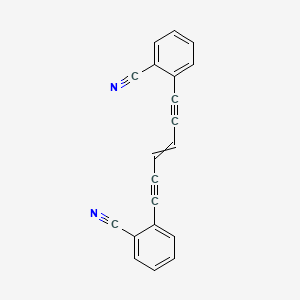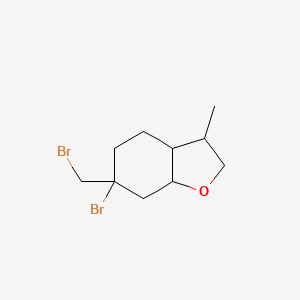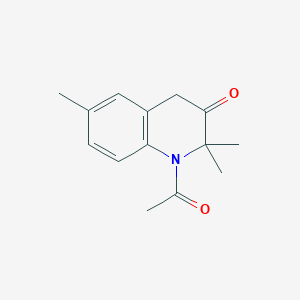
2,2'-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile is an organic compound characterized by the presence of a hex-3-ene-1,5-diyne backbone with two benzonitrile groups attached at the 1,6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile typically involves the coupling of appropriate precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form the hex-3-ene-1,5-diyne backbone. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile groups, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted benzonitriles.
Aplicaciones Científicas De Investigación
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Hex-3-en-1,5-diyne: Shares the hex-3-ene-1,5-diyne backbone but lacks the benzonitrile groups.
1,6-Diphenyl-3-hexene-1,5-diyne: Similar structure with phenyl groups instead of benzonitrile groups.
Uniqueness
2,2’-(Hex-3-ene-1,5-diyne-1,6-diyl)dibenzonitrile is unique due to the presence of both the hex-3-ene-1,5-diyne backbone and the benzonitrile groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
823227-02-7 |
|---|---|
Fórmula molecular |
C20H10N2 |
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-[6-(2-cyanophenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H10N2/c21-15-19-13-7-5-11-17(19)9-3-1-2-4-10-18-12-6-8-14-20(18)16-22/h1-2,5-8,11-14H |
Clave InChI |
QGICPVZNJFXFBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl(phenyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14204540.png)




![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)


![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
